Nalmefene is derived from naltrexone, another opioid antagonist. It belongs to the class of compounds known as opioid receptor modulators. Its chemical classification is that of a morphinan derivative, which is characterized by its structural resemblance to morphine but with distinct pharmacological properties.
Nalmefene can be synthesized through various methods, with the most notable being the Wittig reaction. This reaction involves converting naltrexone into nalmefene using a phosphonium ylide. The process typically employs solvents such as 2-methyltetrahydrofuran and bases like potassium tert-butoxide or sodium hydride.
Nalmefene has a complex molecular structure characterized by its morphinan backbone. Its chemical formula is , and it has a molecular weight of 338.45 g/mol. The structural formula can be represented as follows:
The compound features several functional groups, including tertiary amines and hydroxyl groups, contributing to its pharmacological activity.
Nalmefene undergoes several chemical reactions that are significant for its synthesis and application:
Nalmefene's mechanism of action involves its interaction with opioid receptors in the brain:
Relevant data include:
Nalmefene is primarily used in clinical settings for managing alcohol dependence. Its applications extend beyond this indication:
Nalmefene exhibits high-affinity competitive antagonism (Ki = 0.3–0.5 nM) at μ-opioid receptors (MOR) due to its morphinan scaffold, featuring a conserved amine-phenol moiety critical for receptor engagement. Molecular dynamics simulations reveal that nalmefene’s 6-methylene substitution enhances hydrophobic interactions with transmembrane helices (TM3/TM5/TM6) versus morphine. This substitution displaces water molecules from the MOR binding pocket, increasing binding stability by 0.8–1.2 kcal/mol compared to naltrexone [4] [6]. The compound’s rigid cyclohexene ring optimizes van der Waals contacts with residues like Trp293 and Tyr148, contributing to its prolonged dissociation half-life [6].
Table 1: Structural Determinants of Nalmefene Binding to μ-Opioid Receptors
Structural Feature | Receptor Interaction | Functional Consequence |
---|---|---|
6-Methylene group | Hydrophobic packing in TM3/TM6 | Increased binding stability vs. naltrexone |
Tertiary amine (protonated) | Salt bridge with Asp147 | Anchors ligand in orthosteric pocket |
Cyclohexene ring | van der Waals contacts with Trp293 | Reduces dissociation rate |
Phenolic hydroxyl | Hydrogen bonding with His297 | Enhances binding specificity |
Nalmefene acts as a partial agonist (intrinsic activity = 20–30%) at κ-opioid receptors (KOR) with nanomolar affinity (Ki = 0.3 nM). In vitro [35S]GTPγS binding assays demonstrate it elicits 20% of maximal G-protein activation compared to full agonists like U69,593, while antagonizing dynorphin A effects [9]. This partial agonism elevates serum prolactin in humans (p < 0.0005 vs. placebo) by modulating tuberoinfundibular dopamine pathways, confirming functional KOR engagement [9]. Neurobiologically, KOR partial agonism attenuates stress-induced dysphoria without inducing hallucinations typical of full agonists (e.g., salvinorin A), as nalmefene’s lower efficacy spares claustrum hyperactivation implicated in dissociation [8] [10].
At δ-opioid receptors (DOR), nalmefene shows potent antagonism (Ki = 7.3 nM) but 7-fold lower affinity than for MOR/KOR. Comparative radioligand displacement studies indicate nalmefene’s cyclopropylmethyl group sterically hinders optimal DOR engagement, reducing its binding by 40% versus naltrexone [4] [1]. Functionally, this translates to weaker suppression of alcohol reward pathways than naltrexone, as DOR antagonism minimally contributes to craving reduction. Molecular modeling reveals nalmefene’s methylene bridge creates unfavorable torsional angles with DOR residue Leu300, explaining its lower δ-selectivity [4].
Table 2: Opioid Receptor Binding Affinities (Ki, nM)
Compound | μ-Receptor | κ-Receptor | δ-Receptor | Source |
---|---|---|---|---|
Nalmefene | 0.3 | 0.3 | 7.3 | [4] |
Naltrexone | 0.2 | 0.4 | 10.8 | [1] |
Naloxone | 1.4 | 2.5 | 67.5 | [1] |
Nalmefene normalizes chronic ethanol-induced dopamine transporter (DAT) dysregulation in the nucleus accumbens (NAc). Fast-scan cyclic voltammetry in mice shows nalmefene (100 nM) reverses ethanol-induced DAT hyperfunction by 62% (p < 0.01), restoring dopamine uptake kinetics. This occurs via κ-receptor-mediated Ca2+ channel inhibition, reducing DAT phosphorylation [3]. Chronic intermittent ethanol exposure upregulates KOR-DAT complexes, which nalmefene disrupts via partial agonism, thereby increasing synaptic dopamine availability. However, unlike full KOR agonists, nalmefene only marginally reduces dopamine release amplitude (15–20% at 10 μM), preventing excessive dopaminergic suppression [3] [10].
Prolonged substance use upregulates dynorphin expression in dorsal striatum (caudate putamen), enhancing KOR signaling that dampens reward responses. Nalmefene counters this via:
Table 3: Effects of Nalmefene on Dopamine Neurotransmission
Parameter | Chronic Ethanol Effect | Nalmefene Reversal | Mechanism |
---|---|---|---|
DAT uptake rate | ↑ 40% | Normalization to baseline | KOR-DAT complex dissociation |
Dopamine release amplitude | ↓ 35% | Partial restoration (↓ 15–20%) | Partial KOR agonism sparing VTA neurons |
Dynorphin binding | ↑ 300% in caudate putamen | Competitive displacement | KOR antagonism |
cAMP accumulation | ↑ 200% during withdrawal | ↓ 55% | Stabilized Gi/o coupling |
Compound Names Mentioned: Nalmefene, Naltrexone, Naloxone, Morphine, Hydromorphone, U69,593, Dynorphin A, Salvinorin A, β-Funaltrexamine, Levorphanol, Pentazocine, Difelikefalin, CR665, Butorphanol, Nalbuphine, Ibogaine.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7